Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with 3-amino-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various substituents on the amino group.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Cyclization Products: Cyclic compounds with enhanced stability and unique properties.
Scientific Research Applications
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-nitro-1,2,4-oxadiazol-5-yl)acetate
- Ethyl 2-(3-hydroxy-1,2,4-oxadiazol-5-yl)acetate
- Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
Uniqueness
Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
CAS No. |
137654-45-6 |
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Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)9-12-4/h2-3H2,1H3,(H2,7,9) |
InChI Key |
IQGGFFROJMZSSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)N |
Origin of Product |
United States |
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